![molecular formula C9H9N5O B11061010 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11061010.png)
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with acetic anhydride to form the intermediate, which is then cyclized to yield the desired triazole derivative . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting essential biological pathways. For instance, it may inhibit dihydrofolate reductase, leading to the disruption of DNA synthesis in cancer cells . The compound’s ability to bind to specific receptors and enzymes makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Imidazopyridines: Compounds containing an imidazole ring fused to a pyridine ring, used in various therapeutic applications.
Uniqueness
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to its specific triazole-pyridine fusion, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .
Biological Activity
2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves coupling reactions that can be facilitated by various methods, including ultrasound-assisted synthesis. This method has shown to enhance yields significantly compared to conventional techniques. For instance, derivatives synthesized in a study achieved yields between 75% and 89% using ultrasound radiation .
Biological Activity
The biological activities of this compound have been primarily investigated in the context of anticancer properties. Studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines.
Anticancer Activity
In vitro studies have shown that certain derivatives possess significant anti-proliferative effects against liver cancer cell lines such as HepG2. For example, a related compound demonstrated an IC50 value of 13.004 µg/mL, indicating strong cytotoxic activity . The order of anticancer activity among various derivatives was noted as follows:
Compound | IC50 (µg/mL) |
---|---|
6d | 13.004 |
6b | Higher than 6d |
6f | Moderate |
6a | Lower than 6f |
6e | 28.399 |
This data highlights the importance of substituents on the aryl rings in influencing biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups enhances the anti-proliferative activity of triazole derivatives. For instance, compounds with methyl groups at specific positions on the aryl ring showed improved potency compared to those with electron-withdrawing groups like bromo .
Key Findings from SAR Studies:
- Electron-donating groups (e.g., methyl) at ortho and meta positions increase activity.
- Electron-withdrawing groups (e.g., bromo) decrease activity.
- The specific arrangement and type of substituents are crucial for maximizing biological efficacy.
Case Studies
Several case studies have been documented regarding the use of triazole derivatives in therapeutic applications:
- Anticancer Studies : A study focused on various triazole derivatives indicated that structural modifications significantly impacted their anticancer efficacy against HepG2 cells .
- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and interactions with target proteins implicated in cancer proliferation. These studies suggest that the triazole moiety plays a critical role in binding to specific enzymes involved in cancer metabolism .
- Coordination Chemistry : Research has also explored the use of this compound as a ligand for transition metals, enhancing its potential applications in coordination chemistry and catalysis .
Properties
Molecular Formula |
C9H9N5O |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C9H9N5O/c10-7(15)4-8-12-9(14-13-8)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,15)(H,12,13,14) |
InChI Key |
GDSRWTABVCTZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.